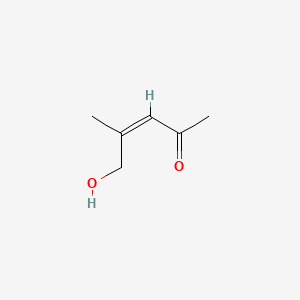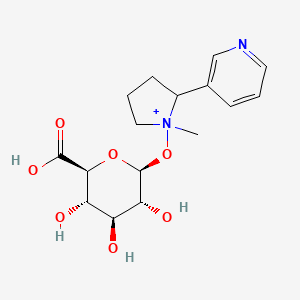![molecular formula C16H24N2O3 B13821883 N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide is a chemical compound known for its unique structure and properties It is a hydrazide derivative, characterized by the presence of a hydrazone linkage between an octanohydrazide moiety and a 2,4-dihydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide typically involves the condensation reaction between 2,4-dihydroxyacetophenone and octanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives. Substitution reactions can result in the formation of ethers or esters, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phenolic hydroxyl groups and hydrazone linkage play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]acetohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]butanohydrazide
Uniqueness
N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide is unique due to its longer alkyl chain (octanohydrazide), which may influence its solubility, hydrophobicity, and overall biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs .
Propiedades
Fórmula molecular |
C16H24N2O3 |
|---|---|
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]octanamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-16(21)18-17-12(2)14-10-9-13(19)11-15(14)20/h9-11,19-20H,3-8H2,1-2H3,(H,18,21)/b17-12+ |
Clave InChI |
JSISUOJMNNBRHL-SFQUDFHCSA-N |
SMILES isomérico |
CCCCCCCC(=O)N/N=C(\C)/C1=C(C=C(C=C1)O)O |
SMILES canónico |
CCCCCCCC(=O)NN=C(C)C1=C(C=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


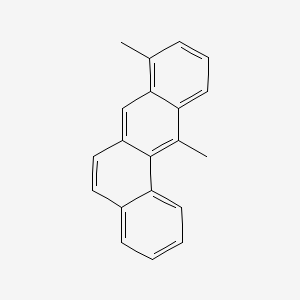


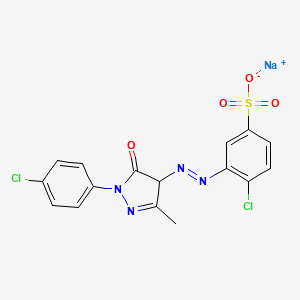
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
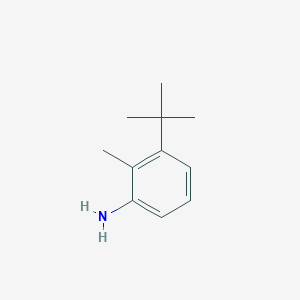
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
